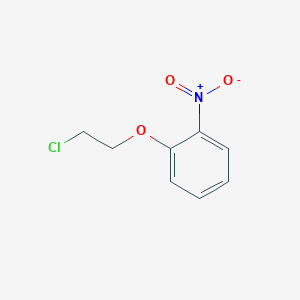

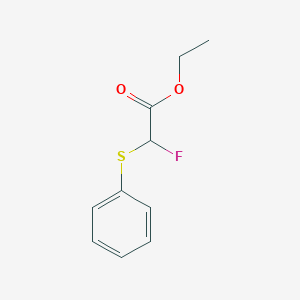

1-(2-Chloroethoxy)-2-nitrobenzene

Overview

Description

Synthesis Analysis

The synthesis of 1-(2-Chloroethoxy)-2-nitrobenzene and related compounds involves electrochemical reductions and various chemical reactions that provide insights into the compound's reactivity and synthesis routes. Studies have demonstrated the electrochemical reductions of chloroethyl-nitrobenzene derivatives at carbon cathodes in specific solvents, leading to products like 1-nitro-2-vinylbenzene and 1H-Indole, showcasing versatile synthetic pathways (Du & Peters, 2010).

Molecular Structure Analysis

The crystal structure of closely related compounds, such as 1-chloro-2-nitrobenzene, has been analyzed, revealing interactions like N—O⋯Cl halogen bonds and aromatic π–π stacking. These structural insights are crucial for understanding the molecular geometry, intermolecular interactions, and the impact of these factors on the compound’s physical and chemical behaviors (Mossakowska & Wójcik, 2007).

Scientific Research Applications

Gold-Catalyzed Synthesis of Azacyclic Compounds : A study by Jadhav et al. (2011) in the Journal of the American Chemical Society describes a gold-catalyzed redox/cycloaddition cascade on 1-alkynyl-2-nitrobenzenes, which produces complex azacyclic compounds stereoselectively. This method constructs core structures through a formal [2 + 2 + 1] cycloaddition among carbonyl groups (Jadhav, Bhunia, Liao, & Liu, 2011).

Tris(2-chloroethoxy)iron(III) in Electrolytes : Research by Paul, Mohini, and Chadha (1981) in Transition Metal Chemistry reveals that Tris(2-chloroethoxy)iron(III) acts as an 11 electrolyte in nitrobenzene, methanol, and dimethyl-sulphoxide. This finding indicates antiferromagnetic interactions between iron atoms (Paul, Mohini, & Chadha, 1981).

Selective Ortho Hydroxylation of Nitrobenzene : A study by Khenkin et al. (2005) in the Journal of the American Chemical Society demonstrates the selective ortho hydroxylation of nitrobenzene with molecular oxygen, catalyzed by the H5PV2Mo10O40 polyoxometalate. This process leads to the formation of 2-nitrophenol (Khenkin, Weiner, & Neumann, 2005).

Bioremediation with Pseudomonas acidovorans XII : According to Shah (2014), Pseudomonas acidovorans XII can effectively degrade 1-chloro-4-nitrobenzene into 2-amino-5-chlorophenol and 5-chloropicolinic acid under anaerobic conditions. This has potential applications in bioremediation (Shah, 2014).

Suzuki Cross-Coupling Method for Synthesis of 2-Nitrobiphenyls : Elumalai et al. (2016) in the European Journal of Organic Chemistry describe an efficient Pd(PPh3)4-catalyzed Suzuki cross-coupling method for synthesizing 2-nitrobiphenyls from 1-chloro-2-nitrobenzene and phenylboronic acid. This method provides excellent yields and selectivities (Elumalai, Sandtorv, & Bjørsvik, 2016).

Safety And Hazards

1-(2-Chloroethoxy)-2-nitrobenzene should be handled with care due to its potential hazards:

- Toxicity : The compound is toxic if ingested, inhaled, or absorbed through the skin.

- Irritant : It can cause skin and eye irritation.

- Environmental impact : It may be harmful to aquatic organisms.

Future Directions

Research on 1-(2-Chloroethoxy)-2-nitrobenzene continues to explore its applications in drug development, materials science, and other fields. Future studies may focus on optimizing synthesis methods, understanding its biological activity, and assessing its environmental impact.

properties

IUPAC Name |

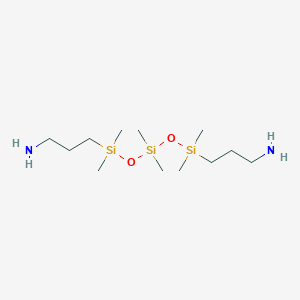

1-(2-chloroethoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c9-5-6-13-8-4-2-1-3-7(8)10(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHBLKVSJKHHJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402380 | |

| Record name | 1-(2-chloroethoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloroethoxy)-2-nitrobenzene | |

CAS RN |

102236-25-9 | |

| Record name | 1-(2-chloroethoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(tert-butyldimethylsilyl)oxy]-1H-indole](/img/structure/B12634.png)

![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)